molecular formula C11H10N2 B13936045 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile

Cat. No.: B13936045
M. Wt: 170.21 g/mol
InChI Key: MSHGTSPMKWQDSW-UHFFFAOYSA-N
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Description

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is a nitrile-containing compound featuring a central tertiary amine substituted with a methyl group and a 4-ethynylphenyl moiety. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol. The ethynyl group (C≡CH) at the para position of the phenyl ring introduces strong electron-withdrawing effects due to sp hybridization, influencing its electronic properties and reactivity.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(4-ethynyl-N-methylanilino)acetonitrile

InChI

InChI=1S/C11H10N2/c1-3-10-4-6-11(7-5-10)13(2)9-8-12/h1,4-7H,9H2,2H3

InChI Key

MSHGTSPMKWQDSW-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)C1=CC=C(C=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile typically involves the reaction of 4-ethynylaniline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is an organic compound with a nitrile group attached to an amino group, further connected to a phenyl ring substituted with an ethynyl group. It has several applications in scientific research, including chemistry, medicine, and industry.

Scientific Research Applications

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is used as a building block in the synthesis of complex organic molecules. It is also investigated for potential applications in drug discovery and development and utilized in the production of advanced materials with specific properties.

Chemistry

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The ethynyl group can be oxidized to form corresponding carbonyl compounds using reagents like potassium permanganate KMnO4KMnO_4 or chromium trioxide CrO3CrO_3 under acidic conditions. Major products formed include aldehydes or ketones.
  • Reduction The nitrile group can be reduced to form primary amines via catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride LiAlH4LiAlH_4.
  • Substitution The amino group can participate in substitution reactions with electrophiles like alkyl halides or acyl chlorides in the presence of a base, leading to the formation of substituted amines or amides.

Medicine

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is investigated for its potential use in drug discovery and development.

Industry

This compound is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The substituents on the phenyl ring and amino group significantly impact the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
2-((4-Ethynylphenyl)(methyl)amino)acetonitrile (Target) 4-ethynyl, methyl C₁₀H₁₀N₂ 158.20 Strong electron-withdrawing ethynyl group -
[Methyl(4-methylphenyl)amino]acetonitrile 4-methyl, methyl C₁₀H₁₂N₂ 160.22 Electron-donating methyl substituent
[(4-Chlorophenyl)amino]acetonitrile 4-chloro C₈H₇ClN₂ 182.61 Moderately electron-withdrawing Cl
2-(4-Hydroxyphenyl)acetonitrile 4-hydroxyl C₈H₇NO 133.15 Hydrogen-bonding hydroxyl group
(E)-2-(3-(((3-ethynylphenyl)imino)methyl)-4-hydroxyphenyl)acetonitrile 3-ethynyl, hydroxyl, imino C₁₇H₁₃N₃O 275.31 Extended conjugation, antimicrobial potential
Key Observations:

Electronic Effects :

  • The ethynyl group in the target compound reduces electron density at the phenyl ring compared to the methyl group in , enhancing electrophilicity.
  • Chlorine in withdraws electrons less effectively than ethynyl but increases molecular weight and lipophilicity.
  • Hydroxyl groups (e.g., ) introduce hydrogen-bonding capacity, improving solubility.

Steric Considerations :

  • The ethynyl group’s linear geometry minimizes steric hindrance compared to bulky substituents like tert-butyl (e.g., ).
Reactivity Trends:
  • The ethynyl group in the target compound may undergo click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), unlike methyl or chloro analogs.
  • Nitrile groups in all compounds serve as handles for further functionalization (e.g., hydrolysis to carboxylic acids).

Computational Insights

Theoretical studies on analogs (e.g., ) reveal:

  • Dipole Moments : Electron-withdrawing groups (e.g., ethynyl, nitro) increase dipole moments, enhancing solubility in polar solvents.
  • Charge Distribution : Ethynyl groups localize electron density on the triple bond, making the aromatic ring more electrophilic.

Biological Activity

2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}N2_{2}
  • IUPAC Name : 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile

Biological Activity Overview

Research indicates that 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile exhibits a range of biological activities, including antimicrobial and anticancer properties. Below is a summary of its activities based on various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds, suggesting potential efficacy against various pathogens.

CompoundMIC (µg/mL)Activity Type
2-((4-Ethynylphenyl)(methyl)amino)acetonitrileTBDAntibacterial
Compound A0.22Antibacterial
Compound B0.25Antifungal

Note: Data for 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is currently being established through ongoing research.

Anticancer Activity

The anticancer potential of compounds similar to 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile has been documented, particularly against various cancer cell lines.

Cell LineIC50_{50} (µM)Reference
MCF7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD

Studies have shown that derivatives with similar structures can exhibit significant cytotoxicity against cancer cells, indicating that 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile may also possess these properties.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study focused on the synthesis and evaluation of related compounds showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial activity. The structure-activity relationship (SAR) suggested that modifications in the ethynyl group could enhance activity .
  • Anticancer Screening :
    • Compounds structurally related to 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile were tested against MCF7 cells, demonstrating varying degrees of cytotoxicity. The most active derivatives had IC50_{50} values comparable to standard chemotherapeutics like 5-fluorouracil .
  • Mechanistic Insights :
    • Molecular docking studies indicated that the compound could interact effectively with specific protein targets involved in cancer proliferation, suggesting a potential mechanism of action through inhibition of key pathways .

Q & A

Q. What are the established synthetic routes for 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile, and how can reaction conditions be optimized?

To synthesize the compound, a two-step approach is commonly employed:

  • Step 1 : React 4-ethynylaniline with methylamine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIEA) in acetonitrile under inert atmosphere .
  • Step 2 : Introduce the acetonitrile group via nucleophilic substitution, using reagents like ethyl 2-oxoacetate hydrochloride under reflux in acetonitrile with triethylamine as a catalyst .
    Optimization : Adjust reaction temperature (e.g., 60°C for higher yield), solvent polarity (acetonitrile for better solubility), and stoichiometric ratios (1.5 equivalents of amine to minimize side reactions) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm the presence of the ethynyl (C≡CH) proton (~2.5–3.0 ppm) and methylamino (-N(CH₃)-) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 199.10 [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : Resolve the 3D structure, including bond angles and spatial arrangement of the ethynyl and acetonitrile moieties .

Q. How can purity and stability be ensured during storage?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in acetonitrile .
  • Storage : Maintain at -20°C in airtight, light-protected containers to prevent degradation of the acetonitrile group .

Advanced Research Questions

Q. How does the compound interact with transition metals, and what are the implications for coordination chemistry?

The ethynyl and acetonitrile groups act as ligands for Fe(III) and other metals, forming distorted octahedral complexes. For example:

  • Fe(III) Coordination : The nitrogen atoms from the methylamino and acetonitrile groups bind to Fe(III), with chloride ions occupying trans positions. This is confirmed by single-crystal X-ray studies showing bond lengths of ~1.9–2.1 Å for Fe-N .
    Implications : Such complexes may serve as catalysts in redox reactions or models for metalloenzyme studies .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in anti-tumor activity (e.g., IC₅₀ variations) often arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
  • Structural Modifications : Compare derivatives (e.g., nitro or hydroxy substitutions on the phenyl ring) to identify critical functional groups .
    Resolution : Perform dose-response curves under standardized conditions and use structure-activity relationship (SAR) modeling to isolate key pharmacophores .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Optimize transition states for reactions like alkyne-azide cycloaddition, focusing on the ethynyl group’s electron-deficient nature .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics .
    Validation : Cross-reference computational predictions with experimental yields (e.g., 70–89% in acetonitrile) .

Q. What experimental designs elucidate the role of the acetonitrile group in biological systems?

  • Isotopic Labeling : Synthesize a ¹⁴C-labeled acetonitrile derivative to track metabolic pathways .
  • Mutagenesis Studies : Compare activity in enzyme mutants (e.g., cytochrome P450) to identify acetonitrile-dependent inhibition .

Q. How are spectroscopic artifacts (e.g., signal overlap in NMR) addressed?

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., methylamino protons at δ 2.8–3.2 ppm) .
  • DEPT-135 : Differentiate CH₃ (positive phase) from CH₂/CH groups in the acetonitrile moiety .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYieldReference
1HATU, DIEA, CH₃CN, 20°C82%
2Et₃N, CH₃CN, 60°C89.2%

Q. Table 2. Crystallographic Data for Fe(III) Complex

ParameterValueReference
Fe-N bond length1.92–2.11 Å
Octahedral distortion5.31 Å (centroid separation)

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